molecular formula C9H5ClN2O3 B14565256 Phenyl (isocyanatocarbonyl)carbonochloridimidate CAS No. 61854-07-7

Phenyl (isocyanatocarbonyl)carbonochloridimidate

Cat. No.: B14565256
CAS No.: 61854-07-7
M. Wt: 224.60 g/mol
InChI Key: YJEXMOHAOCXXHM-UHFFFAOYSA-N
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Description

Phenyl (isocyanatocarbonyl)carbonochloridimidate is a complex organic compound characterized by the presence of phenyl, isocyanate, carbonyl, and carbonochloridimidate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (isocyanatocarbonyl)carbonochloridimidate typically involves the reaction of phenyl isocyanate with carbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl (isocyanatocarbonyl)carbonochloridimidate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The isocyanate group can react with alcohols and amines to form carbamates and ureas, respectively.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl chloride.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Phenyl Isocyanate: Formed as a result of hydrolysis.

Scientific Research Applications

Phenyl (isocyanatocarbonyl)carbonochloridimidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isocyanate and carbonyl functional groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with various functional groups.

Mechanism of Action

The mechanism of action of phenyl (isocyanatocarbonyl)carbonochloridimidate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable carbamate and urea linkages. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isocyanate: Shares the isocyanate functional group but lacks the carbonochloridimidate moiety.

    Carbonyl Chloride: Contains the carbonyl chloride functional group but lacks the phenyl and isocyanate groups.

    Phenyl Carbamate: Formed from the reaction of phenyl isocyanate with alcohols.

Uniqueness

Phenyl (isocyanatocarbonyl)carbonochloridimidate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both isocyanate and carbonyl chloride groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

61854-07-7

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

N-carbonisocyanatidoyl-1-phenoxymethanimidoyl chloride

InChI

InChI=1S/C9H5ClN2O3/c10-8(12-9(14)11-6-13)15-7-4-2-1-3-5-7/h1-5H

InChI Key

YJEXMOHAOCXXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=NC(=O)N=C=O)Cl

Origin of Product

United States

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